molecular formula C4H8N4S B1268080 3-Amino-1-methyl-5-methylthio-1,2,4-triazole CAS No. 84827-78-1

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Cat. No. B1268080
Key on ui cas rn: 84827-78-1
M. Wt: 144.2 g/mol
InChI Key: GHBGCSIFUKEXTC-UHFFFAOYSA-N
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Patent
US04421550

Procedure details

At 0°, 6.5 grams of methyl hydrazine was added dropwise to a stirred suspension of 20.0 grams (0.137 mole) dimethyl cyanodithioimidocarbonate in 35 ml of acetonitrile. A yellow solution immediately formed after the addition followed by precipitation of a white solid. The ice bath was removed, and upon warming to room temperature a yellow solution formed which was stirred at room temperature overnight. After stirring overnight, a solid precipitated which was filtered, washed with cold acetonitrile, followed by 1-chlorobutane, yield 8.5 grams, m.p. 104°-109°. The literature [Journal of Organic Chemistry, 39, 1522 (1974)] reported a similar melting point of 103°-106° for the title compound, however, a different isomeric structure was assigned to the compound (5-amino-1-methyl-3-methylthio-1H-1,2,4-triazole). The assignment of 3-amino-1-methyl-5-methylthio-1H-1,2,4-triazole as the correct structure was verified by X-ray crystal structure analysis.
Name
methyl hydrazine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2]N.[C:4]([N:6]=[C:7](SC)[S:8][CH3:9])#[N:5].C(#[N:14])C>>[NH2:14][C:4]1[N:6]=[C:7]([S:8][CH3:9])[N:2]([CH3:1])[N:5]=1

Inputs

Step One
Name
methyl hydrazine
Quantity
6.5 g
Type
reactant
Smiles
CNN
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)N=C(SC)SC
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow solution immediately formed
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
followed by precipitation of a white solid
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
formed which
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a solid precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NN(C(=N1)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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